molecular formula C23H17ClF3NO2S B2369852 1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole CAS No. 850933-21-0

1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole

Cat. No.: B2369852
CAS No.: 850933-21-0
M. Wt: 463.9
InChI Key: BZYDJBSKLGHXCR-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole is a complex organic compound that features both chlorobenzyl and trifluoromethylbenzyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Chlorobenzyl Group: This step often involves the use of 2-chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Trifluoromethylbenzyl Group: This is usually done through a sulfonylation reaction using 4-(trifluoromethyl)benzyl sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may reduce the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups.

Scientific Research Applications

1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
  • 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Uniqueness

1-(2-chlorobenzyl)-3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chlorobenzyl and trifluoromethylbenzyl groups attached to an indole core makes it distinct from other similar compounds, potentially leading to unique applications and activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3NO2S/c24-20-7-3-1-5-17(20)13-28-14-22(19-6-2-4-8-21(19)28)31(29,30)15-16-9-11-18(12-10-16)23(25,26)27/h1-12,14H,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYDJBSKLGHXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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